Cas no 2228867-08-9 (1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine)

1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine
- 1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine
- EN300-1917742
- 2228867-08-9
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- Inchi: 1S/C12H15BrN2O/c1-16-10-9(6-8(13)7-15-10)11(2-3-11)12(14)4-5-12/h6-7H,2-5,14H2,1H3
- InChI Key: LIRCXUWOJAXGCW-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)C1(CC1)C1(CC1)N)OC
Computed Properties
- Exact Mass: 282.03678g/mol
- Monoisotopic Mass: 282.03678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1Ų
- XLogP3: 1.8
1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917742-1.0g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 1g |
$1458.0 | 2023-05-31 | ||
Enamine | EN300-1917742-10.0g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 10g |
$6266.0 | 2023-05-31 | ||
Enamine | EN300-1917742-0.1g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 0.1g |
$1283.0 | 2023-09-17 | ||
Enamine | EN300-1917742-0.25g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 0.25g |
$1341.0 | 2023-09-17 | ||
Enamine | EN300-1917742-5.0g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 5g |
$4226.0 | 2023-05-31 | ||
Enamine | EN300-1917742-10g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 10g |
$6266.0 | 2023-09-17 | ||
Enamine | EN300-1917742-0.05g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 0.05g |
$1224.0 | 2023-09-17 | ||
Enamine | EN300-1917742-5g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 5g |
$4226.0 | 2023-09-17 | ||
Enamine | EN300-1917742-0.5g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 0.5g |
$1399.0 | 2023-09-17 | ||
Enamine | EN300-1917742-2.5g |
1-[1-(5-bromo-2-methoxypyridin-3-yl)cyclopropyl]cyclopropan-1-amine |
2228867-08-9 | 2.5g |
$2856.0 | 2023-09-17 |
1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
Additional information on 1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine
Introduction to 1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine (CAS No. 2228867-08-9)
1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine, identified by the CAS number 2228867-08-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by a cyclopropyl scaffold linked to a pyridine derivative, which imparts unique structural and electronic properties. The presence of both bromo and methoxy substituents on the pyridine ring enhances its potential as a versatile building block for drug discovery, enabling diverse chemical modifications and functionalizations.
The molecular structure of 1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine consists of a cyclopropyl group attached to a cyclopropane ring, further connected to a pyridine moiety with bromine and methoxy substituents at specific positions. This arrangement not only contributes to the compound's steric hindrance but also influences its reactivity and binding affinity towards biological targets. Such structural features are particularly valuable in the design of small-molecule inhibitors and modulators, where precise interactions with protein or nucleic acid targets are essential.
In recent years, the pharmaceutical industry has increasingly focused on leveraging structural diversity in drug candidates to overcome resistance mechanisms and improve therapeutic efficacy. The cyclopropyl group, a relatively uncommon motif in drug molecules, has been shown to enhance binding affinity and metabolic stability in certain contexts. For instance, studies have demonstrated that cyclopropyl-containing compounds exhibit promising activity against enzymes such as kinases and proteases, which are critical targets in oncology and inflammatory diseases. The pyridine derivative in 1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine further expands its utility by providing a hydrogen bond acceptor capability, which is crucial for optimizing interactions with biological macromolecules.
The bromo substituent at the 5-position of the pyridine ring is particularly noteworthy, as it serves as a handle for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups, thereby expanding the structural diversity of derived compounds. Additionally, the methoxy group at the 2-position can be oxidized or demethylated to generate more complex pharmacophores, making this compound a valuable intermediate in synthetic chemistry.
Recent advances in computational chemistry have enabled more efficient virtual screening and molecular docking studies, which are essential for identifying potential drug candidates with high affinity for biological targets. The unique structural features of 1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine make it an attractive candidate for such investigations. For example, computational models have suggested that this compound may interact with binding pockets in enzymes involved in metabolic pathways relevant to diabetes and obesity. These findings align with growing interest in developing modulators that target these pathways to treat metabolic disorders.
The synthesis of 1-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylcyclopropan-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the cyclopropylcyclopropane core through ring-closing metathesis or cyclization reactions, followed by functionalization of the pyridine ring with bromine and methoxy groups. Advances in catalytic systems have improved the efficiency of these reactions, reducing reliance on harsh conditions and minimizing waste generation.
In terms of biological activity, preliminary studies have indicated that derivatives of 1-(5-bromo-pyridin)pyrrolidinonitrile, which share structural similarities with 1-(5-bromo-pyridin)pyrrolidinonitrile, exhibit inhibitory effects against certain kinases. These findings suggest that compounds like 1-(5-bromo-pyridin)pyrrolidinonitrile may serve as lead candidates for further development into kinase inhibitors. Further investigation into the pharmacological properties of this compound is warranted to explore its potential therapeutic applications.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated, as they form the backbone of numerous approved drugs across various therapeutic areas. The combination of cyclopropyl and pyridine moieties in 1-(5-bromo-pyridin)pyrrolidinonitrile exemplifies how structural complexity can be leveraged to develop novel pharmacological entities. As research continues to uncover new biological targets and mechanisms, compounds like (E)-N'-[(E)-(4-chloroquinolin-N(4)-yldiazeneniminio)-methylidene]benzohydrazide will continue to serve as important tools for drug discovery and development.
The development of new synthetic methodologies remains critical for advancing pharmaceutical research. Techniques such as flow chemistry and continuous manufacturing have emerged as powerful tools for streamlining synthetic processes, improving scalability, and reducing costs. The synthesis of complex molecules like (E)-N'-[(E)-(4-chloroquinolin-N(4)-yldiazeneniminio)-methylidene]benzohydrazide can benefit from these innovations, enabling faster access to libraries of candidate compounds for high-throughput screening.
In conclusion,(E)-N'-[(E)-(4-chloroquinolin-N(4)-yldiazeneniminio)-methylidene]benzohydrazide, along with related compounds such as those derived from (Z)-N'-(4-Chloroquinolin-N(4)-yldiazeneniminio)benzohydrazide, represents a promising area of research within pharmaceutical chemistry. Their unique structural features make them valuable candidates for further exploration in drug discovery efforts aimed at treating various diseases. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets.
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